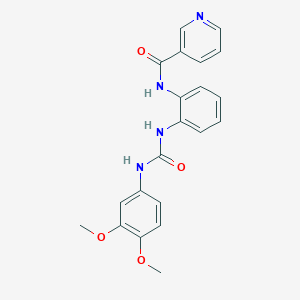

N-(2-(3-(3,4-二甲氧基苯基)脲基)苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

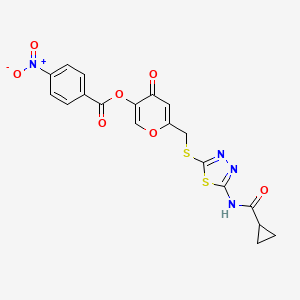

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various metabolic processes within the body. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to nicotinamide, featuring additional functional groups that may alter its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of derivatives related to nicotinamide often involves the modification of the nicotinamide moiety to introduce various substituents that can confer different properties to the molecule. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has been reported to yield compounds with significant herbicidal activity . Although the specific synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of nicotinic acid or nicotinamide as starting materials, followed by the introduction of the ureido and dimethoxyphenyl groups through appropriate chemical reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques, including vibrational spectroscopy. Studies on similar compounds, such as N-phenyl-3-pyridinecarboxamide, have utilized conformational analysis and vibrational spectral analysis to predict stable molecular structures and assign vibrational frequencies . The molecular structure of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would likely exhibit characteristic features such as hydrogen bonding and mesomeric effects, which can be inferred from the structural analysis of related compounds.

Chemical Reactions Analysis

Nicotinamide and its derivatives participate in a variety of chemical reactions, often as part of metabolic pathways. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide . The chemical reactivity of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would be influenced by its functional groups, potentially leading to interactions with enzymes and other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are crucial for their biological activity and potential as pharmaceutical agents. For instance, the metabolite N-methyl-2-pyridone-5-carboxamide has been identified as a uremic toxin with implications for the treatment of high levels of phosphorus in end-stage renal disease . The properties of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, such as solubility, stability, and reactivity, would be important for understanding its behavior in biological systems and its potential therapeutic applications. Vibrational spectroscopy and quantum chemical studies on related compounds provide insights into the electronic transitions, molecular reactivity, and possible reactive sites, which are relevant for pharmaceutical applications .

科学研究应用

抗氧化特性和皮肤病治疗

烟酰胺是 NAD+ 和 NADP+ 等关键辅酶的组成部分,在生物系统内的氧化还原反应中发挥着重要作用。它的抗氧化作用,主要是通过聚腺苷二磷酸核糖聚合酶 (PARP) 抑制,使其成为预防和治疗多种皮肤病的候选药物。它在糙皮病的全身治疗中得到确立的应用和在痤疮皮肤护理中的潜在应用突出了它的治疗多功能性 (Otte、Borelli 和 Korting,2005)。

DNA 修复刺激

已经证明烟酰胺可以刺激人类淋巴细胞在受到紫外线辐射和化学试剂损伤后的 DNA 修复合成。这种增强 DNA 修复机制的能力强调了其在减少环境压力源对细胞的致突变作用方面的潜力 (Berger 和 Sikorski,1980)。

癌细胞中的代谢效应

研究已经探索了烟酰胺对癌细胞的代谢效应,特别是通过抑制烟酰胺腺嘌呤二核苷酸 (NAD+) 合成中的关键酶 NAMPT。这种抑制影响了细胞代谢,表明通过靶向代谢途径在癌症治疗中具有潜在的治疗方法 (Tolstikov 等,2014)。

缓蚀

已经研究了烟酰胺衍生物在酸性环境中对金属的缓蚀性能。这种应用在工业化学中对于防止金属降解和延长金属结构的使用寿命至关重要 (Chakravarthy、Mohana 和 Kumar,2014)。

癌症中的化学预防和治疗

烟酰胺在癌症化学预防和治疗中的作用已在临床试验中得到证实,特别是对于非黑色素瘤皮肤癌。它的安全、耐受和成本效益使其成为肿瘤学中进一步研究和开发的有前途的药物 (Nikas、Paschou 和 Ryu,2020)。

安全和危害

作用机制

Target of Action

It is known that compounds of the phenethylamine class, such as this one, often interact with neurotransmitter systems

Mode of Action

Phenethylamines typically exert their effects by interacting with the body’s neurotransmitter systems . They can act as agonists or antagonists at various receptor sites, or they can influence the reuptake or degradation of certain neurotransmitters .

Biochemical Pathways

Given its structural similarity to phenethylamines, it may influence pathways involving neurotransmitters such as dopamine

Result of Action

Phenethylamines often have psychoactive effects due to their interaction with neurotransmitter systems . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.

属性

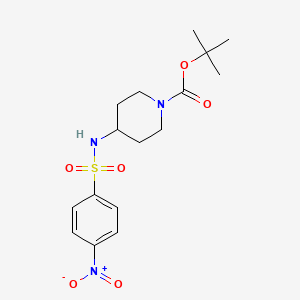

IUPAC Name |

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHCZNTGGBCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)